sec-Butyl (2R)-piperidine-2-carboxylate

Description

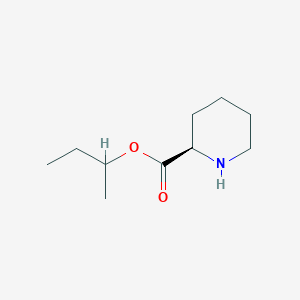

sec-Butyl (2R)-piperidine-2-carboxylate is a chiral ester derivative of piperidine-2-carboxylic acid, characterized by a sec-butyl group ((2S)-butan-2-yl) esterified at the 2-position of the piperidine ring. The (2R) stereochemistry of the piperidine ring is critical for its molecular interactions, particularly in pharmaceutical and agrochemical applications where enantioselectivity plays a role in bioactivity . This compound is structurally related to intermediates used in synthesizing taxane derivatives (e.g., paclitaxel analogs) and other bioactive molecules, as evidenced by its classification among "related compounds" in chromatographic analyses .

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

butan-2-yl (2R)-piperidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-8(2)13-10(12)9-6-4-5-7-11-9/h8-9,11H,3-7H2,1-2H3/t8?,9-/m1/s1 |

InChI Key |

SXJAFBREGOXRND-YGPZHTELSA-N |

Isomeric SMILES |

CCC(C)OC(=O)[C@H]1CCCCN1 |

Canonical SMILES |

CCC(C)OC(=O)C1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2R)-piperidine-2-carboxylate typically involves the esterification of (2R)-piperidine-2-carboxylic acid with butan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl (2R)-piperidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2R)-piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butan-2-yl (2R)-piperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butan-2-yl (2R)-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the molecule plays a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Ester Derivatives of Piperidine-2-Carboxylic Acid

The physicochemical and chromatographic properties of sec-butyl (2R)-piperidine-2-carboxylate vary significantly with alkyl chain length and branching. Key analogs include:

- Polarity and Chromatography : The sec-butyl analog exhibits lower polarity than the n-butyl or benzyl analogs, leading to shorter retention times in reverse-phase chromatography .

- Stereochemical Impact : The (2R) configuration in the target compound contrasts with diastereomers like (2R,1R)-configured methyl esters, which show distinct optical rotations ([α]D = −45.5 for methyl (2R,1R)-piperidine-2-carboxylate) .

Functional Group Variations

Amide vs. Ester Derivatives

N-(sec-Butyl)-2-piperidinecarboxamide hydrochloride (CAS 1246172-79-1) replaces the ester with an amide group, altering solubility and stability.

tert-Butyl Esters

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate shares a branched alkyl group but introduces a hydroxyl and methyl group on the piperidine ring. This modification increases steric hindrance and may reduce metabolic degradation in vivo compared to sec-butyl esters .

Stereochemical and Environmental Considerations

- Enantioselectivity : The (2R) configuration is crucial for bioactivity. For example, methyl (2R,1R)-piperidine-2-carboxylate shows specific optical activity ([α]D = −45.5), which could correlate with enantioselective interactions in chiral environments .

- Environmental Metabolomics : sec-Butyl disulfide derivatives in Ferula assa-foetida chemotypes demonstrate how alkyl branching influences plant secondary metabolism, suggesting similar structural nuances may affect the environmental persistence of synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.